molecular formula C13H13N3O4S B2958070 methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 496776-13-7

methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2958070
CAS No.: 496776-13-7
M. Wt: 307.32
InChI Key: HJMUJIKBSNQJPR-UHFFFAOYSA-N
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Description

Methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound It incorporates various functional groups, including triazole, dioxole, and thioether functionalities, making it an intriguing subject for both synthetic chemists and pharmacologists

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate generally involves multi-step procedures. A common synthetic route involves the reaction of a benzo[d][1,3]dioxole derivative with 4-methyl-4H-1,2,4-triazole-3-thiol under appropriate conditions.

  • Step 1: : Preparation of the benzo[d][1,3]dioxole derivative.

  • Step 2: : Nucleophilic substitution reaction with 4-methyl-4H-1,2,4-triazole-3-thiol.

  • Step 3: : Final esterification step with methyl chloroacetate.

Industrial Production Methods

Industrial methods mirror laboratory processes but emphasize efficiency, scalability, and cost-effectiveness. Industrial synthesis might employ advanced catalytic systems and optimized reaction conditions to maximize yield and minimize by-products. Use of flow reactors for continuous production could also be considered to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidative reactions primarily affecting the benzo[d][1,3]dioxole moiety.

  • Reduction: : Reduction reactions might be less common but could target specific functional groups under stringent conditions.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are possible, particularly at the triazole and thioether sites.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

  • Reduction: : Hydrogenation over palladium catalysts or use of lithium aluminium hydride.

  • Substitution: : Nucleophilic reagents like sodium hydride, electrophiles like alkyl halides.

Major Products Formed

The products formed depend on the specific type of reaction and conditions used. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while substitution could yield various derivatives depending on the nucleophile or electrophile employed.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : As an intermediate in organic synthesis, particularly for the preparation of more complex molecules.

  • Biology: : Potential bioactivity against certain pathogens or cancer cells due to the triazole ring.

  • Medicine: : Possible use as a pharmacophore in the development of new therapeutic agents.

  • Industry: : Use in the development of advanced materials, including polymers and resins with specific properties.

Comparison with Similar Compounds

This compound can be compared with others that share similar functional groups or structures:

  • Benz[d][1,3]dioxole derivatives: : Known for their potential in medicinal chemistry, particularly as enzyme inhibitors.

  • Triazole derivatives: : Widely studied for their antimicrobial and anticancer properties.

  • Thioethers: : Common in organic synthesis, acting as intermediates or protecting groups.

Conclusion

Methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate stands out due to its unique structure and diverse applications. Its synthesis involves intricate steps, and it undergoes various chemical reactions leading to significant research and industrial uses. Understanding its mechanism of action and comparing it with similar compounds highlights its potential in both scientific and industrial fields.

Properties

IUPAC Name

methyl 2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-16-12(14-15-13(16)21-6-11(17)18-2)8-3-4-9-10(5-8)20-7-19-9/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMUJIKBSNQJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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